Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a carboxylate ester
Mechanism of Action
Target of Action
Similar compounds such as methylsulfonylmethane (msm) have been reported to interact with various targets in the body .
Mode of Action
It’s worth noting that similar compounds like msm have been reported to exhibit anti-inflammatory, antiatherosclerotic, and chemopreventative activities along with free radical scavenging .
Biochemical Pathways
SAM is required for methylation reactions across many cellular processes .
Pharmacokinetics
It’s worth noting that similar compounds like msm have been reported to be absorbed into the blood and cross the blood/brain barrier .
Result of Action
Related compounds like msm have been reported to alleviate allergies, arthritis, gi upset, musculoskeletal pain, and to boost the immune system .
Action Environment
It’s worth noting that environmental factors can affect the action of similar compounds by changing dna methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified using methanol and a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane: Another organosulfur compound with similar sulfonyl functional groups.
Methanesulfonyl chloride: A related compound used in similar synthetic applications.
Butane, 1-(methylsulfonyl)-: Another sulfonyl-containing compound with different structural features.
Uniqueness
Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is unique due to its specific combination of a piperidine ring and a methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZIYNUEDUKHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377114 |
Source
|
Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-42-8 |
Source
|
Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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